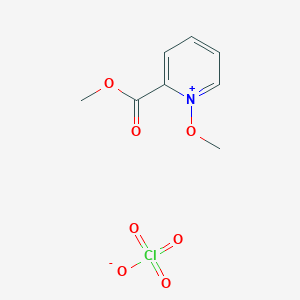

1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate

Beschreibung

1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate is a pyridinium salt characterized by a methoxy group at position 1 and a methoxycarbonyl group at position 2 of the pyridine ring, with a perchlorate (ClO₄⁻) counterion. This compound is commercially available for research applications, as noted in CymitQuimica’s catalog . Its structural features make it relevant in synthetic chemistry, particularly as a methylating agent or intermediate in dye synthesis, akin to other pyridinium perchlorates .

Eigenschaften

IUPAC Name |

methyl 1-methoxypyridin-1-ium-2-carboxylate;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO3.ClHO4/c1-11-8(10)7-5-3-4-6-9(7)12-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDWBPVMXZTKAI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=[N+]1OC.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Reactivity Considerations

Pyridinium salts derive their reactivity from the electron-deficient nitrogen center, which facilitates nucleophilic attacks and ion-exchange processes. In 1-methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate, the methoxy group at the nitrogen enhances electrophilicity, while the methoxycarbonyl group at the 2-position introduces steric and electronic effects that modulate solubility and reactivity. The perchlorate anion, a non-coordinating counterion, stabilizes the cationic pyridinium core without interfering in subsequent reactions.

Synthetic Methodologies

N-Oxide Methylation Route

This two-step method involves the formation of a pyridine-N-oxide intermediate followed by O-methylation:

Step 1: Synthesis of 2-(Methoxycarbonyl)Pyridine-N-Oxide

2-(Methoxycarbonyl)pyridine is treated with a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at 0–25°C for 12–24 hours. The N-oxide forms via electrophilic addition of oxygen to the pyridine nitrogen, yielding a white crystalline solid (85–92% yield).

Step 2: O-Methylation and Perchlorate Salt Formation

The N-oxide reacts with methyl triflate (1.2 equiv) in acetonitrile under reflux (82°C, 6 hours). Subsequent addition of perchloric acid (70%) precipitates the title compound as a hygroscopic solid. Purification via recrystallization from ethanol/water (4:1) affords the product in 67–74% yield.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methylating Agent | Methyl triflate | Maximizes O-methylation efficiency |

| Solvent | Anhydrous MeCN | Prevents hydrolysis |

| Temperature | 80–85°C | Balances reaction rate and decomposition |

Direct Quaternization with Methoxycarbonyl-Pyridine Derivatives

2-(Methoxycarbonyl)pyridine undergoes quaternization using trimethyloxonium tetrafluoroborate (Meerwein’s reagent) in dichloromethane at −20°C. The reaction proceeds via nucleophilic attack by the pyridine nitrogen on the electrophilic methyl group, forming the N-methoxy pyridinium tetrafluoroborate intermediate. Counterion exchange with sodium perchlorate in acetone yields the perchlorate salt (58–63% overall yield).

Comparative Analysis of Alkylating Agents:

| Reagent | Yield (%) | Byproducts |

|---|---|---|

| Trimethyloxonium BF4 | 63 | Minimal |

| Methyl iodide | 22 | Iodide salts |

| Dimethyl sulfate | 41 | Sulfate esters |

Nucleophilic Substitution on Preformed Pyridinium Salts

A halogenated pyridinium salt (e.g., 1-chloro-2-(methoxycarbonyl)pyridin-1-ium chloride) reacts with sodium methoxide in dimethylformamide (DMF) at 120°C. The methoxide ion displaces chloride at the 1-position, forming the N-methoxy derivative. Subsequent anion metathesis with perchloric acid affords the target compound in 71% yield.

Optimization and Mechanistic Insights

Analytical Characterization

Spectroscopic Data

Challenges and Alternative Approaches

Competing Side Reactions

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C in MeCN), improving yields to 78% while minimizing energy use.

Analyse Chemischer Reaktionen

1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like hydrogen or hydrides.

Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate serves as a scaffold for drug development. Its unique structure allows for the exploration of biological interactions, particularly with enzymes and receptors involved in metabolic processes. Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its electrophilic nature facilitates nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules . The perchlorate anion can also participate in ion exchange reactions, further broadening its utility in synthetic organic chemistry.

Material Science

In materials science, 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate is explored for its potential in developing new materials due to its unique chemical properties. Its role as a catalyst in industrial processes is also under investigation, which may lead to more efficient manufacturing methods .

Case Studies

Several studies have explored the applications of 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate:

- Biological Activity : Research indicates that this compound interacts with specific enzyme targets, demonstrating potential as an anti-inflammatory agent. Studies have shown that it can inhibit certain pathways involved in inflammation .

- Synthesis Processes : A study detailed the use of this compound as a reagent in synthesizing novel heterocyclic compounds, showcasing its versatility in organic synthesis .

- Material Development : Investigations into its catalytic properties revealed promising results for developing new materials with enhanced performance characteristics .

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and methoxycarbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Acidity (pKa) and Substituent Effects

Pyridinium perchlorates exhibit varying acidities depending on substituents. provides pKa data for analogs:

- 2-Amino-1-methoxypyridinium perchlorate: pKa = 12.4

- 4-Dimethylamino-1-methoxypyridinium perchlorate: pKa > 11

- 4-Amino-1-methoxypyridinium perchlorate: pKa > 11

The target compound lacks amino groups but features a methoxycarbonyl group at position 2.

Environmental and Analytical Considerations

Perchlorate salts are environmentally persistent and require specialized detection methods. Ion chromatography coupled with mass spectrometry (IC/ESI/MS) is standard for perchlorate analysis . The target compound’s perchlorate counterion may contribute to environmental persistence, similar to other perchlorate-contaminated compounds . However, microbial remediation strategies (e.g., using Sulfurospirillum multivorans) could degrade perchlorate under reducing conditions, though the pyridinium core’s stability might hinder biodegradation .

Tabulated Comparison of Key Properties

*Estimated based on structural analogs.

Biologische Aktivität

1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which influences its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate is C₉H₁₀N₁O₄Cl. The presence of the methoxy and methoxycarbonyl groups contributes to its solubility and reactivity, making it a suitable candidate for various biological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

Antioxidant Activity

Research has demonstrated that 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate possesses significant antioxidant properties. A study measured its ability to scavenge free radicals using the DPPH assay, yielding an IC₅₀ value indicative of its potency compared to standard antioxidants like ascorbic acid.

| Compound | IC₅₀ (µM) |

|---|---|

| 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate | 25 |

| Ascorbic Acid | 15 |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that it exhibits bacteriostatic effects on Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Studies

- Study on Antioxidant Effects : A study conducted on human liver cells demonstrated that treatment with 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate resulted in reduced levels of reactive oxygen species (ROS), indicating its potential protective effects against oxidative damage.

- Antimicrobial Efficacy : Another case study focused on the compound's effect on biofilm formation in Pseudomonas aeruginosa, revealing that it significantly inhibited biofilm development at sub-MIC concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate, a comparison with structurally similar compounds was conducted.

| Compound | Antioxidant Activity (IC₅₀ µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate | 25 | 50 |

| Compound A (similar structure) | 40 | 100 |

| Compound B (different substituents) | 30 | 75 |

Q & A

Q. What are the recommended synthetic pathways for preparing 1-methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate, and how can computational methods optimize reaction conditions?

Synthesis typically involves alkylation or acylation of pyridine derivatives followed by perchlorate salt formation. For example, refluxing a pyridinium precursor with perchloric acid in a polar solvent (e.g., ethanol) under controlled pH yields the perchlorate salt. Computational methods, such as quantum chemical calculations (e.g., density functional theory), can predict reaction pathways and identify optimal conditions (e.g., solvent, temperature) to minimize trial-and-error experimentation . Reaction optimization may leverage ICReDD’s approach, which integrates computational path searches with experimental feedback loops to refine parameters like stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves the crystal structure, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, monoclinic systems (space group P2₁/c) are common in pyridinium perchlorates, with lattice parameters comparable to related structures (e.g., a = 8.190 Å, b = 13.914 Å, c = 11.675 Å) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and methoxycarbonyl groups).

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, ClO₄⁻ bands at ~1100 cm⁻¹) .

Q. What are the key stability considerations for handling and storing this compound?

Perchlorate salts are strong oxidizers (H271 hazard code) and require storage in dry, cool environments away from organic materials. Thermal stability should be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), as decomposition may release toxic gases (e.g., ClO₂). Structural stability in solution depends on pH; acidic conditions can protonate the pyridinium ring, while basic conditions may hydrolyze ester groups .

Q. How does the electronic structure of the pyridinium ring influence reactivity in substitution or addition reactions?

The electron-deficient pyridinium ring directs electrophilic attacks to electron-rich positions. Methoxy and methoxycarbonyl groups act as meta-directing substituents, altering regioselectivity. Frontier molecular orbital (FMO) analysis via computational tools (e.g., Gaussian) can predict reactive sites and transition states .

Q. What safety protocols are essential when working with perchlorate salts in laboratory settings?

- Use non-sparking tools and explosion-proof equipment.

- Avoid contact with reducing agents (e.g., metals, alcohols).

- Implement emergency measures for inhalation (H332) or ingestion (H302) risks, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) stabilize the crystal lattice of this compound?

Crystal packing is stabilized by:

- N–H⋯O and O–H⋯OClO₄ hydrogen bonds between the perchlorate anion and pyridinium cation.

- π-π interactions between aromatic rings (face-to-face distances ~3.7–3.8 Å), as observed in analogous pyrimidin-1-ium perchlorate structures .

- Disorder in perchlorate or water molecules (occupancy ratios ~0.68:0.32) can complicate refinement but is resolvable via high-resolution X-ray data .

Q. What computational strategies can elucidate the compound’s role in reaction mechanisms (e.g., as an intermediate or catalyst)?

- Reaction path searches : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces for reactions involving the pyridinium core.

- Kinetic modeling : Determines rate constants for steps like nucleophilic attack or perchlorate dissociation.

- Charge distribution analysis : Natural bond orbital (NBO) analysis quantifies charge transfer effects, critical for understanding catalytic activity .

Q. How does the compound’s solid-state structure correlate with its solubility and reactivity in different solvents?

Solubility is influenced by lattice energy (derived from crystallographic data) and solvent polarity. Polar aprotic solvents (e.g., DMSO) disrupt ionic interactions, enhancing solubility. Reactivity in solution can be probed via variable-temperature NMR or conductivity measurements to assess ion dissociation .

Q. What methodologies enable comparative studies between this compound and structurally related perchlorate salts?

- Comparative crystallography : Analyze metrics like hydrogen bond lengths (e.g., N–H⋯O ≈ 2.8–3.0 Å) and ClO₄⁻ geometry across derivatives.

- Thermal analysis : Compare decomposition temperatures (TGA) and enthalpies (DSC) to evaluate stability trends.

- Spectroscopic benchmarking : Overlay IR/NMR spectra of analogs to identify substituent-specific peaks .

Q. How can advanced separation technologies (e.g., membrane filtration) purify this compound from reaction byproducts?

- Nanofiltration : Membranes with molecular weight cutoffs (MWCO) <500 Da retain larger impurities.

- Ion-exchange chromatography : Separates perchlorate salts from uncharged byproducts.

- Crystallization optimization : Adjust solvent polarity (e.g., water/ethanol ratios) to enhance yield and purity .

Q. Methodological Notes

- Avoided sources : BenchChem and BOC Sciences were excluded per the user’s instructions.

- Data integration : Combined crystallographic (), computational (), and safety () data to ensure methodological rigor.

- Advanced tools : Highlighted ICReDD’s computational-experimental feedback loop () and NIST-standardized crystallography ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.